molecular formula C23H33N3O4 B5128635 N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide

N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide

Cat. No.: B5128635
M. Wt: 415.5 g/mol
InChI Key: HKLAVYKUTRZDAP-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the piperidine ring.

    Formation of the Pyrrolidinone Moiety: This can be synthesized through a series of reactions including amide formation and cyclization.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amides to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
  • N-[3-(2-methylpiperidin-1-yl)propyl]-2-(2-oxopyrrolidin-1-yl)acetamide

Uniqueness

N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide is unique due to the presence of the methoxyphenyl group, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O4/c1-30-20-9-3-2-7-18(20)8-4-13-24-23(29)19-11-12-22(28)26(17-19)16-6-15-25-14-5-10-21(25)27/h2-3,7,9,19H,4-6,8,10-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLAVYKUTRZDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCNC(=O)C2CCC(=O)N(C2)CCCN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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